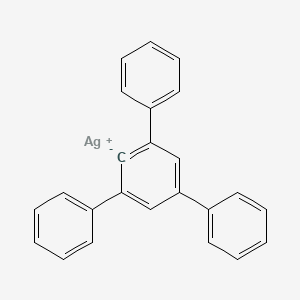

silver;1,3,5-triphenylbenzene-6-ide

Description

Overview of Organometallic Chemistry and its Significance in Advanced Materials and Catalysis

Organometallic chemistry is a discipline that bridges organic and inorganic chemistry, focusing on compounds that feature at least one chemical bond between a carbon atom and a metal. wikipedia.org This field of study is of paramount importance as it has significantly enhanced the understanding of chemical bonding in complexes with unique structures and bonds. taylorandfrancis.com The rapid expansion of organometallic chemistry is largely due to the wide-ranging applications of its complexes in organic synthesis and the critical roles metals play in biological systems. taylorandfrancis.com

Organometallic compounds are indispensable in both industrial and research settings, serving as stoichiometric reagents and as catalysts. wikipedia.org In catalysis, they are pivotal for increasing the rates of chemical reactions by offering alternative pathways with lower activation energy. solubilityofthings.com Many organic reactions are catalyzed by organometallic complexes, whose reactivity and selectivity can be finely tuned by modifying the ligands surrounding the metal center. taylorandfrancis.com Major industrial processes that rely on organometallic catalysts include hydrogenation, olefin polymerization, and carbonylations, such as the Monsanto and Cativa processes for producing acetic acid. wikipedia.org

Beyond catalysis, organometallic compounds are crucial in the development of advanced materials. They serve as precursors for creating nanomaterials and microelectronic materials. taylorandfrancis.com The flexibility offered by combining complex molecules through organometallic reagents is effective in designing functional materials with specific, desirable properties. taylorandfrancis.com This has led to significant technological advancements in areas like polymer synthesis and solar-cell technology. acs.org

Distinctive Features of Silver in Organometallic Chemistry

In the realm of organometallic chemistry, silver exhibits several distinctive features. As a d-block element with an atomic number of 47, its chemistry is characterized by a filled d-subshell. wikipedia.org This electronic configuration means that silver in its primary +1 oxidation state shows fewer typical transition metal properties compared to elements in groups 4 to 10. wikipedia.org Consequently, silver(I) tends to form relatively unstable organometallic compounds, particularly simple alkyl and aryl derivatives, which often have lower thermal stability than their copper counterparts. For example, phenylsilver (PhAg) decomposes at 74 °C, whereas phenylcopper (PhCu) is stable up to 100 °C. wikipedia.orgwikipedia.org

A key characteristic of organosilver compounds is their tendency to adopt low coordination numbers, typically two, resulting in linear complexes. wikipedia.org While silver can participate in catalytic cycles, it has historically been less utilized in cross-coupling reactions compared to metals like palladium and copper, as silver was primarily considered a one-electron redox metal. scispace.comacs.org However, recent research has demonstrated that silver can indeed undergo two-electron redox processes (Ag(I)/Ag(III) cycles), expanding its potential in catalysis. scispace.comresearchgate.net

The synthesis of organometallic silver complexes can be challenging due to their sensitivity to light and their propensity for reduction to metallic silver. thieme-connect.de This instability is somewhat mitigated when using ligands that are less reducing, such as aryls, alkenes, and alkynes. thieme-connect.de The affinity of the Ag+ ion for alkenes is a well-known property that has been historically exploited in argentation chromatography for the separation of alkenes. wikipedia.org

| Selected Properties of Silver | |

| Symbol | Ag |

| Atomic Number | 47 |

| Standard Atomic Weight | 107.8682 u |

| Electron Configuration | [Kr] 4d¹⁰ 5s¹ |

| Common Oxidation State | +1 |

| Pauling Electronegativity | 1.93 |

| Appearance | Lustrous white metal |

This table presents fundamental properties of the element silver. wikipedia.org

Fundamental Role of Anionic Ligands in Coordination Chemistry

Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. byjus.comnumberanalytics.com They are fundamental to coordination chemistry, influencing the structure, stability, reactivity, and physical properties of the resulting compounds. numberanalytics.comsolubilityofthings.com Ligands function as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. byjus.com

Ligands can be classified based on their charge, among other criteria. Anionic ligands are negatively charged species that play a crucial role in stabilizing metal complexes. solubilityofthings.comfiveable.me Their negative charge allows for strong electrostatic interactions with positively charged metal ions, contributing significantly to the stability of the metal-ligand bond. solubilityofthings.com Common examples of anionic ligands include halides (like Cl⁻), cyanide (CN⁻), and carboxylates (like acetate, C₂H₃O₂⁻). byjus.comsolubilityofthings.com

| Ligand Classification by Charge | Description | Examples |

| Anionic | Negatively charged ions or molecules. | CN⁻ (Cyanide), Cl⁻ (Chloride), Br⁻ (Bromide) |

| Neutral | Uncharged molecules. | H₂O (Aqua), NH₃ (Ammine), CO (Carbonyl) |

| Cationic | Positively charged ions or molecules (less common). | NO⁺ (Nitrosonium) |

This interactive table categorizes ligands based on their electrical charge, providing examples for each type. byjus.comsolubilityofthings.com

Contextualization of Silver;1,3,5-triphenylbenzene-6-ide within the Field of Silver Organometallic Chemistry

The compound this compound represents a specific example within the class of organosilver aryl complexes. This class of compounds features a direct sigma (σ) bond between a silver atom and a carbon atom of an aromatic ring. While extensive research exists for simpler silver aryls like phenylsilver (PhAg), specific experimental data for the more complex this compound is not prominently available in surveyed literature. However, its properties and reactivity can be contextualized based on the established principles of organosilver chemistry.

Organosilver aryl compounds are typically synthesized via transmetalation reactions. For instance, phenylsilver can be prepared by reacting silver nitrate (B79036) with an organozinc compound like diphenylzinc (B92339) or with an organolead compound. wikipedia.org A similar approach could be envisioned for the synthesis of this compound, where a silver(I) salt reacts with a corresponding organometallic precursor of the 1,3,5-triphenylbenzene-6-ide anion.

The ligand, 1,3,5-triphenylbenzene-6-ide, is an anionic carbon ligand derived from 1,3,5-triphenylbenzene (B1329565) by deprotonation of one of the phenyl rings. This large, sterically bulky aromatic ligand would be expected to form a relatively stable Ag-C bond compared to simple alkylsilver compounds. thieme-connect.de The stability would be enhanced by the delocalization of the negative charge across the aromatic system. Like other two-coordinate silver(I) complexes, this compound would likely exhibit a linear geometry around the silver center in the absence of other strongly coordinating ligands. The steric hindrance provided by the bulky triphenylbenzene framework might also offer kinetic stability, protecting the Ag-C bond from reactive species.

The study of such complex silver aryls is relevant for understanding the fundamental nature of metal-carbon bonds and for developing new catalysts and materials. The electronic and steric properties of the 1,3,5-triphenylbenzene-6-ide ligand could be tuned to influence the reactivity and selectivity of the silver center in potential catalytic applications, such as C-H activation or cross-coupling reactions. scispace.comacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

113088-36-1 |

|---|---|

Molecular Formula |

C24H17Ag |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

silver;1,3,5-triphenylbenzene-6-ide |

InChI |

InChI=1S/C24H17.Ag/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |

InChI Key |

SNDDHTNFTXPRPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ag+] |

Origin of Product |

United States |

The 1,3,5 Triphenylbenzene Anionic Ligand Framework

Advanced Synthetic Methodologies for 1,3,5-Triphenylbenzene (B1329565) Derivatives

The synthesis of 1,3,5-triphenylbenzene and its substituted derivatives is well-established in organic chemistry, driven by their use as building blocks for dendrimers, liquid crystals, and fluorescent materials. scienceasia.orgwikipedia.orgrsc.org The symmetrical nature of these molecules also makes them ideal candidates for the construction of complex supramolecular architectures. scienceasia.org

Cyclotrimerization reactions represent a direct and efficient route to the 1,3,5-trisubstituted benzene (B151609) core. This approach typically involves the [2+2+2] cycloaddition of alkynes. The cyclotrimerization of arylalkynes, for instance, can be facilitated by transition metal catalysts or under specific reaction conditions on surfaces like Au(111), leading to the formation of polyphenylene nanostructures. nih.govorganic-chemistry.org

An environmentally friendly method for the cyclotrimerization of alkynes to form 1,3,5-trisubstituted benzenes has been developed using p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) under solvent-free conditions, offering good to excellent yields. wikipedia.org This approach avoids the use of precious metal catalysts and minimizes waste, aligning with the principles of green chemistry. wikipedia.org

Table 1: Selected Examples of Alkyne Cyclotrimerization

| Starting Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-2-trimethylsilylacetylene | p-TsOH·H₂O, solvent-free | 1,3,5-Tris(trimethylsilyl)-2,4,6-triphenylbenzene | 92 | wikipedia.org |

| Phenylacetylene | p-TsOH·H₂O, solvent-free | 1,3,5-Triphenylbenzene | 85 | wikipedia.org |

| 1,3,5-Tris-(4-ethynylphenyl)benzene | Thermal activation on Au(111) | Polyphenylene nanostructure | High | nih.govorganic-chemistry.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted 1,3,5-triphenylbenzenes. sapub.org These reactions involve the coupling of an organoboron compound with a halide, offering a high degree of functional group tolerance and control over the final structure. For example, the Suzuki-Miyaura reaction has been employed to synthesize triphenylamine (B166846) derivatives and π-extended triptycenes, showcasing its versatility in creating complex aromatic systems. sigmaaldrich.comrsc.org The use of bulky N-heterocyclic carbene ligands in palladium catalysis has been shown to be effective for the coupling of various aryl chlorides with organoboron compounds, producing hindered tri- and tetra-ortho-substituted products in high yields. nih.gov

The self-condensation of acetophenone (B1666503) and its derivatives provides a classical and straightforward method for synthesizing 1,3,5-triphenylbenzene. scienceasia.orgsapub.org This reaction, which can be catalyzed by various acids or metal salts, involves the trimerization of the ketone precursor. scienceasia.orgsapub.org For instance, copper(II) chloride (CuCl₂) has been demonstrated as an effective and inexpensive catalyst for the self-condensation of acetophenone to yield 1,3,5-triphenylbenzene. scienceasia.orgsapub.org The reaction proceeds via an aldol-type condensation mechanism, followed by dehydration and aromatization. researchgate.net

Another approach involves the use of β-methylchalcone as a raw material, which, in the presence of an acid catalyst, can be converted to 1,3,5-triphenylbenzene in high yields. google.com

Table 2: Comparison of Catalysts for Self-Condensation of Acetophenone

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuCl₂ | Toluene | 180-220 | 6 | Not specified | scienceasia.orgsapub.org |

| Nanoclinoptilolite/HDTMA | Solvent-free | 100 | 3 | High | rsc.org |

| p-Toluenesulfonic acid | Dichloroethane | 80 | 12 | 70-90 | google.com |

Strategies for the Formation of the 1,3,5-Triphenylbenzene-6-ide Anionic Ligand

The formation of the target compound, silver;1,3,5-triphenylbenzene-6-ide, necessitates the deprotonation of the 1,3,5-triphenylbenzene core to generate the corresponding carbanion, 1,3,5-triphenylbenzene-6-ide. This anionic species then acts as a nucleophile in a subsequent reaction with a silver(I) salt.

The direct deprotonation of an aromatic C-H bond to form a carbanion requires a strong base. uwindsor.cawikipedia.org Organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are commonly employed for this purpose due to their high basicity. sigmaaldrich.comwikipedia.org The process, known as lithiation or metalation, involves the exchange of a hydrogen atom for a lithium atom. wikipedia.org

While the deprotonation of a simple benzene ring with n-BuLi is kinetically slow, the presence of a directing metalation group (DMG) on the aromatic ring can significantly facilitate this process by coordinating to the lithium atom and directing the deprotonation to the ortho-position. organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.org In the case of 1,3,5-triphenylbenzene, which lacks a classical heteroatom-based DMG, the deprotonation would likely occur at one of the ortho-positions of the phenyl substituents or on the central benzene ring, depending on the reaction conditions and the specific organolithium reagent used. The phenyl groups themselves can act as weak directing groups.

The generation of the 1,3,5-triphenylbenzene-6-ide anion would likely involve the reaction of 1,3,5-triphenylbenzene with a strong organolithium base in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. uwindsor.calibretexts.org The use of additives like tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium reagent by breaking down its aggregates and increasing its basicity. uniurb.it

Once the 1,3,5-triphenylbenzene-6-ide lithium salt is formed, the synthesis of the target silver compound would proceed via a transmetalation reaction. wikipedia.org This would involve reacting the organolithium intermediate with a suitable silver(I) salt, such as silver(I) bromide or silver(I) chloride. scienceasia.orgwikipedia.org In this step, the lithium atom is replaced by a silver atom, forming the desired C-Ag bond of this compound. wikipedia.orgresearchgate.net While specific documented procedures for this exact transformation are scarce, the principles of organometallic chemistry provide a clear and plausible pathway for its synthesis.

Comprehensive Structural Characterization and Spectroscopic Analysis

Crystallographic Techniques for Solid-State Structure Elucidationbohrium.commdpi.com

Single Crystal X-ray Diffraction of Silver;1,3,5-triphenylbenzene-6-idemdpi.comresearchgate.netresearchgate.net

Single crystal X-ray diffraction (SCXRD) is the definitive method for establishing the molecular structure of crystalline solids. mdpi.com For silver;1,3,5-triphenylbenzene-6-ide, this technique would involve growing a single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule. mdpi.comresearchgate.netresearchgate.net

The structure of the related 1,3,5-triphenylbenzene (B1329565) ligand has been extensively studied, revealing a propeller-like conformation of the phenyl rings. researchgate.netrsc.org In the silver complex, the silver atom is anticipated to coordinate to the deprotonated central benzene (B151609) ring, forming a direct silver-carbon (Ag-C) bond. The analysis would reveal the precise location of the silver atom relative to the triphenylbenzene framework and any intermolecular interactions present in the crystal lattice. rsc.org

Analysis of Coordination Geometry and Bond Parametersbohrium.comrsc.org

The data obtained from SCXRD allows for a thorough analysis of the coordination geometry around the silver center and the bond parameters within the molecule.

Bond Parameters: Key bond parameters, such as the Ag-C bond length, are critical indicators of the nature and strength of the metal-ligand interaction. In related organosilver compounds, Ag-C bond lengths can vary. For instance, in a silver(III) complex with trifluoromethyl ligands, the Ag-C distance was reported as 213.7(3) pm. nih.gov The C-C bond distances within the aromatic rings are also of interest, as coordination to the silver atom may induce slight changes compared to the free ligand.

Interactive Data Table: Expected Crystallographic Parameters Below is a table of anticipated crystallographic data based on known organosilver and triphenylbenzene structures.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. rsc.org |

| Space Group | Pccn | Defines the specific symmetry elements within the crystal. bohrium.com |

| Ag-C Bond Length | ~2.1 - 2.3 Å | Indicates the covalent interaction between silver and carbon. nih.govwikipedia.org |

| C-C Bond Lengths (Central Ring) | ~1.40 - 1.45 Å | Deviations from the typical benzene C-C length (~1.39 Å) can indicate electronic effects of silver coordination. |

| Phenyl Ring Torsion Angles | 30-40° | Describes the "propeller" twist of the peripheral phenyl rings relative to the central ring. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Organosilver Compoundsurfu.ru

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For organosilver compounds, a combination of proton, carbon, and silver NMR techniques provides a comprehensive picture of the molecule. urfu.ru

Proton (¹H) and Carbon (¹³C) NMR for Ligand and Framework Analysisrsc.orgrsc.orgresearchgate.net

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic ligand framework.

¹H NMR: The proton NMR spectrum of the 1,3,5-triphenylbenzene ligand typically shows signals in the aromatic region (around 7.4-7.9 ppm). rsc.orgrsc.org Upon formation of the silver complex, shifts in these proton resonances, particularly for the protons on the central ring, are expected due to the electronic influence of the silver atom.

¹³C NMR: The ¹³C NMR spectrum of 1,3,5-triphenylbenzene shows distinct signals for the different carbon environments. rsc.orgrsc.orgresearchgate.net The carbon atom directly bonded to the silver will experience a significant change in its chemical shift, providing direct evidence of the Ag-C bond. The other carbon signals of the triphenylbenzene framework may also be affected, offering insights into the electronic distribution within the molecule upon silver coordination.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for 1,3,5-Triphenylbenzene rsc.orgrsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.88 | s | Protons on the central benzene ring |

| ¹H | 7.87-7.86 | m | Ortho-protons of the peripheral phenyl rings |

| ¹H | 7.52-7.49 | t | Meta-protons of the peripheral phenyl rings |

| ¹H | 7.43-7.40 | t | Para-protons of the peripheral phenyl rings |

| ¹³C | 141.6 | - | Quaternary carbons of the central ring attached to phenyl groups |

| ¹³C | 140.1 | - | Quaternary carbons of the peripheral phenyl rings attached to the central ring |

| ¹³C | 128.9 | CH | Ortho-carbons of the peripheral phenyl rings |

| ¹³C | 127.7 | CH | Meta-carbons of the peripheral phenyl rings |

| ¹³C | 127.2 | CH | Para-carbons of the peripheral phenyl rings |

| ¹³C | 124.4 | CH | Carbons of the central benzene ring |

Silver (¹⁰⁹Ag) NMR for Local Silver Environment and Coordinationurfu.rursc.orgresearchgate.netacs.orgbohrium.com

¹⁰⁹Ag NMR spectroscopy provides direct information about the local environment of the silver nucleus. urfu.ruacs.orgbohrium.com Although less common due to experimental challenges like low receptivity and long relaxation times, it is highly sensitive to the coordination number and the nature of the coordinating ligands. urfu.ruresearchgate.net The chemical shift of the ¹⁰⁹Ag nucleus in this compound would be indicative of the specific coordination environment created by the aryl ligand. The observed chemical shift can be compared to the known ranges for different silver coordination states to further confirm the geometry around the silver atom. urfu.rursc.org

Vibrational Spectroscopy (Infrared and Raman)smu.edumasterorganicchemistry.comyoutube.comacs.org

For this compound, the vibrational spectra would be dominated by the modes of the triphenylbenzene ligand. Key features include:

C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.

C-C stretching vibrations within the aromatic rings, appearing in the 1400-1600 cm⁻¹ region. rsc.org

Out-of-plane C-H bending modes , which are often strong in the IR spectra of substituted benzenes.

The most significant feature for confirming the formation of the organosilver compound would be the appearance of a new vibrational mode corresponding to the Ag-C stretching vibration . This mode is expected to appear at a low frequency, typically below 500 cm⁻¹, and its identification would provide direct evidence for the silver-carbon bond. acs.org The frequency of this vibration is related to the strength of the Ag-C bond. smu.edu

Interactive Data Table: Characteristic IR Absorptions for 1,3,5-Triphenylbenzene rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3053 | Aromatic C-H Stretch |

| 1651 | Aromatic C=C Stretch |

| 1494 | Aromatic C=C Stretch |

| 1431 | Aromatic C=C Stretch |

| 758, 700 | C-H Out-of-Plane Bending |

Characterization of Ag-C Vibrational Modes and Ligand Functionalities

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural intricacies of organometallic compounds like this compound. The analysis of vibrational spectra provides valuable insights into the nature of the silver-carbon (Ag-C) bond and the functionalities of the 1,3,5-triphenylbenzene ligand.

The Ag-C stretching vibration is a key diagnostic marker for the formation of the organosilver compound. Due to the relatively weak and polarizable nature of the Ag-C bond, its stretching frequency is expected to appear in the low-frequency region of the Raman spectrum. In surface-enhanced Raman scattering (SERS) studies of molecules adsorbed on silver surfaces, shifts in vibrational frequencies can indicate the formation of a chemical bond between the molecule and the silver substrate. researchgate.netnih.gov For instance, a downward shift in the aromatic ring stretching mode of a ligand upon interaction with silver nanoparticles suggests the formation of a silver-ligand complex. researchgate.net

The vibrational modes of the 1,3,5-triphenylbenzene ligand itself are also of significant interest. The molecule belongs to the D3h point group, but upon coordination to a silver atom, its symmetry is lowered. This reduction in symmetry can lead to the activation of otherwise IR or Raman inactive modes and the splitting of degenerate modes. The vibrational spectrum of 1,3,5-triphenylbenzene is characterized by a series of bands corresponding to aromatic C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations. youtube.comresearchgate.net Comparison of the vibrational spectrum of the complex with that of the free ligand allows for the identification of changes in bond strengths and geometry upon coordination. For example, shifts in the aromatic ring stretching frequencies can provide information about the electronic interaction between the silver atom and the π-system of the phenyl rings. researchgate.net

Table 1: Key Vibrational Modes for the Analysis of this compound

| Vibrational Mode | Typical Frequency Range (cm-1) | Significance in Structural Characterization |

|---|---|---|

| Ag-C Stretch | Low frequency (typically < 400 cm-1) | Direct evidence of the silver-carbon bond formation. |

| Aromatic C=C Stretch | ~1600 - 1450 cm-1 | Shifts upon coordination indicate electronic interaction between Ag and the phenyl rings. |

| Aromatic C-H Stretch | ~3100 - 3000 cm-1 | Changes can indicate alterations in the electronic environment of the phenyl rings. |

| Ring Breathing Modes | ~1000 cm-1 | Sensitive to the overall geometry and symmetry of the ligand. |

Mass Spectrometry for Molecular Identification and Composition

Electrospray Ionization Mass Spectrometry (ESI-MS) of Organosilver Complexes

Electrospray ionization mass spectrometry (ESI-MS) has become an indispensable technique for the characterization of organometallic compounds, including organosilver complexes. researchgate.netuvic.ca Its soft ionization nature allows for the analysis of intact molecular ions with minimal fragmentation, providing crucial information about the molecular weight and composition of the complex. researchgate.netuvic.ca For neutral organosilver compounds like this compound, ESI-MS analysis often involves the formation of adduct ions, such as [M+Ag]+ or [M+Na]+, which can be readily detected in the positive ion mode. uvic.ca

The isotopic pattern of silver, with two abundant isotopes (107Ag and 109Ag), provides a characteristic signature in the mass spectrum, aiding in the unambiguous identification of silver-containing species. The high resolution of modern mass spectrometers allows for the accurate determination of the elemental composition of the complex by matching the experimental isotopic pattern with the theoretical one. chemrxiv.org

In-source fragmentation or tandem MS experiments (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. researchgate.net The fragmentation pathways can reveal details about the connectivity of the ligands and the stability of the metal-ligand bonds.

Advanced Mass Spectrometry Techniques for Supramolecular Assemblies

The principles of ESI-MS can be extended to the study of more complex supramolecular assemblies involving organosilver compounds. Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for probing the structure and connectivity of these large, non-covalent assemblies. wikipedia.org In a typical MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected and subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed in a second stage of mass analysis, providing insights into the building blocks and assembly of the supramolecular structure. wikipedia.orgnih.gov

These advanced MS techniques are particularly valuable for characterizing complex mixtures and for studying the formation and stability of supramolecular structures in solution. chemrxiv.orgnih.gov

Table 2: Advanced Mass Spectrometry Techniques for Supramolecular Analysis

| Technique | Information Obtained | Application to Organosilver Supramolecular Assemblies |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Connectivity, fragmentation pathways, and substructural information. wikipedia.org | Elucidating the assembly of this compound units into larger structures. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Size, shape, and conformational information of ions. chemrxiv.org | Distinguishing between different isomeric or conformeric supramolecular assemblies. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. chemrxiv.org | Unambiguous identification of the stoichiometry of complex supramolecular structures. |

Electronic Absorption and Emission Spectroscopy for Metal-Ligand Interactions

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are powerful techniques for probing the electronic structure and metal-ligand interactions in organosilver complexes like this compound.

The UV-Vis absorption spectrum of the complex is expected to be dominated by transitions involving the π-electrons of the 1,3,5-triphenylbenzene ligand. nih.govrsc.org The presence of the silver atom can perturb these transitions, leading to shifts in the absorption maxima and changes in the molar absorptivity compared to the free ligand. Of particular interest are metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions, which can provide direct information about the electronic coupling between the silver center and the aryl ligand. nih.gov The appearance of new absorption bands upon complexation can be indicative of such charge-transfer processes. researchgate.net

The 1,3,5-triphenylbenzene moiety is known to be fluorescent, and its photoluminescence properties can be significantly influenced by coordination to a heavy atom like silver. rsc.org The "heavy atom effect" can lead to an increase in the rate of intersystem crossing from the singlet excited state to the triplet excited state, potentially quenching the fluorescence and enhancing phosphorescence. The emission spectrum of the complex, including the position of the emission maximum and the quantum yield, can provide valuable insights into the nature of the excited states and the efficiency of energy transfer processes within the molecule. nih.govacs.org Changes in the emission properties upon interaction with other molecules or ions can also be exploited for sensing applications. rsc.org

Table 3: Spectroscopic Data for Metal-Ligand Interactions

| Spectroscopic Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Absorption Maxima (λmax) | Energy of electronic transitions. libretexts.org | Indicates π-π* transitions of the ligand and potential charge-transfer bands. |

| Molar Absorptivity (ε) | Probability of a particular electronic transition. | Changes upon complexation reflect alterations in the electronic structure. |

| Emission Maxima (λem) | Energy of the emissive excited state. nih.gov | Provides information on the nature of the lowest excited state (singlet or triplet). |

| Luminescence Quantum Yield (Φ) | Efficiency of the emission process. | Sensitive to non-radiative decay pathways, including those induced by the silver atom. |

Theoretical and Computational Insights into Silver;1,3,5 Triphenylbenzene 6 Ide

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy structure. For silver;1,3,5-triphenylbenzene-6-ide, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its three-dimensional arrangement. The coordination geometry around the silver atom is of particular interest, with calculations likely exploring various coordination numbers and the spatial arrangement of the triphenylbenzene ligand relative to the silver cation.

The energetic stability of the complex would be assessed by calculating its formation energy. This involves comparing the total electronic energy of the optimized this compound complex to the sum of the energies of its constituent fragments (e.g., a silver cation and the 1,3,5-triphenylbenzene (B1329565) anion). A negative formation energy would indicate that the complex is stable relative to its isolated components.

Table 1: Predicted Geometric Parameters for a Hypothetical Ag-Aryl Complex

| Parameter | Predicted Value |

|---|---|

| Ag-C Bond Length (Å) | 2.10 - 2.30 |

| C-Ag-C Angle (°) | ~180 (for linear coordination) |

Note: This table presents hypothetical data for a generic silver-aryl complex, as specific computational results for this compound are not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich 1,3,5-triphenylbenzene-6-ide ligand, specifically on the carbanionic center and the delocalized π-system of the benzene (B151609) ring. The LUMO is anticipated to be centered on the silver cation, reflecting its capacity to accept electrons. The HOMO-LUMO gap would provide insights into the electronic transitions of the molecule, which are relevant to its photophysical properties. A smaller gap generally suggests higher reactivity. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -5.5 | Ligand (π-system) |

| LUMO | -1.5 | Metal (s-orbital) |

Note: This table contains representative energy values for illustrative purposes.

Quantum Chemical Bonding Analyses

To gain a deeper understanding of the interactions within this compound, specialized quantum chemical analyses are employed.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. In the context of this compound, NBO analysis would be instrumental in characterizing the nature of the silver-carbon bond. It would likely reveal a significant dative interaction, where the electron density from a filled orbital on the carbanionic carbon of the ligand is donated into an empty orbital of the silver atom. The analysis quantifies the stabilization energy associated with this donor-acceptor interaction, providing a measure of the bond's strength.

Energy Decomposition Analysis (EDA) is a powerful method for dissecting the total interaction energy between molecular fragments into physically meaningful components. soton.ac.ukresearchgate.net For this compound, an EDA would partition the interaction energy between the silver cation and the triphenylbenzene ligand into terms such as:

Electrostatic interaction: The classical Coulombic attraction between the positive silver ion and the negative charge of the ligand.

Pauli repulsion: The destabilizing steric interaction that arises from the overlap of filled orbitals on the two fragments.

Orbital interaction (or polarization): The stabilizing effect of the charge transfer and polarization of the electron clouds of the fragments. researchgate.net

This breakdown allows for a quantitative assessment of the contributions of ionic versus covalent character to the Ag-C bond.

Table 3: Illustrative Energy Decomposition Analysis Results

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Electrostatic | -80 |

| Pauli Repulsion | +50 |

| Orbital Interaction | -45 |

| Total Interaction Energy | -75 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of an EDA calculation.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental characterization.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the various nuclei in this compound (e.g., ¹H, ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of the compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C-H, C-C, and potentially the Ag-C stretching and bending modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This information can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum, predicting the wavelengths at which the molecule absorbs light, which correspond to electronic transitions between orbitals (e.g., from the HOMO to the LUMO).

These simulated spectra provide a theoretical benchmark that can guide and support the experimental investigation of this compound.

Computational Insights into this compound: A Theoretical Frontier

Despite a thorough investigation of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the reaction mechanisms of the compound "this compound" have been identified.

This indicates that the reaction pathways and computational analysis of this particular organosilver compound have not yet been a focus of published research. The field of computational chemistry relies on existing experimental and theoretical data to model and predict chemical behavior. In the absence of such foundational work for "this compound," a detailed analysis of its reaction mechanisms remains an open area for future scientific inquiry.

While general computational methods for studying organometallic reaction mechanisms are well-established, their application to this specific compound requires dedicated research. Such studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to explore potential energy surfaces, identify transition states, and calculate reaction barriers.

Reactivity and Reaction Mechanisms of Silver;1,3,5 Triphenylbenzene 6 Ide

General Reactivity of Organometallic Silver Compounds with Anionic Carbon Ligands

Organosilver(I) compounds featuring a direct silver-carbon (Ag-C) bond are characterized by a unique blend of stability and reactivity. Generally, the thermal stability of simple organosilver compounds is low compared to other coinage metals. wikipedia.org For instance, phenylsilver has a decomposition temperature of 74°C, whereas phenylcopper decomposes at 100°C. wikipedia.org This inherent instability, often linked to photosensitivity, has historically limited their isolation and study, but they are frequently employed as transient intermediates in catalytic cycles. researchgate.net

The Ag-C bond possesses a significant covalent character, which moderates the nucleophilicity of the carbon atom compared to the more ionic bonds found in organolithium or Grignard reagents. msu.edu This tamed reactivity allows for greater functional group tolerance in chemical transformations.

The carbon atom bonded to silver in an organosilver compound acts as a nucleophile. msu.edu However, the degree of this nucleophilicity is influenced by the electropositive nature of the metal. The reactivity of common organometallic reagents often parallels the ionic character of their metal-carbon bond. msu.edu Alkyllithium and Grignard reagents, with highly polarized or ionic metal-carbon bonds, are potent nucleophiles and strong bases. In contrast, the more covalent Ag-C bond results in a "softer" and less basic carbon nucleophile.

This attenuated nucleophilicity is a key feature of organosilver reagents, enabling them to participate in reactions where stronger organometallics might lead to undesired side reactions, such as deprotonation or attack on sensitive functional groups. Their primary role in modern synthesis is often as a transmetalating agent, transferring the organic group to a more catalytically active metal center, such as palladium. researchgate.net

| Property | Organolithium (RLi) | Grignard Reagent (RMgX) | Organosilver (RAg) |

| M-C Bond Character | Highly Ionic (~43%) | Polar Covalent (~35% ionic) | Primarily Covalent (~10-20% ionic) |

| Nucleophilicity | Very High | High | Moderate |

| Basicity | Very Strong | Strong | Weak to Moderate |

| Typical Reactions | Addition to carbonyls, deprotonation | Addition to carbonyls, substitution | Transmetalation, cross-coupling |

Given their nucleophilic carbon center, organosilver compounds can engage in reactions with a variety of electrophiles. britannica.commsu.edu These reactions can be broadly categorized as electrophilic substitution, where the silver and its associated ligand are replaced by an electrophile, or electrophilic addition, where the organosilver reagent adds across a multiple bond.

In the context of aryl silver compounds, such as the titular silver;1,3,5-triphenylbenzene-6-ide, the most significant reaction is electrophilic substitution. A primary application is their use in cross-coupling reactions, where they transfer the aryl group to a transition metal catalyst (e.g., palladium). researchgate.netlibretexts.org This transmetalation step is followed by reductive elimination from the catalyst to form a new carbon-carbon or carbon-heteroatom bond.

Electrophilic addition reactions involving organosilver compounds are less common than for their more reactive counterparts. However, they can add to activated unsaturated systems. The reaction of an organometallic reagent with a ketone, for example, is a classic nucleophilic addition to an electrophilic carbonyl carbon. britannica.com While Grignard reagents are standard for this transformation, organosilver reagents can be used under specific conditions, often as part of a tandem catalytic process.

Elementary Steps in Organosilver Reactivity

Oxidative addition and reductive elimination are fundamental processes in organometallic chemistry, often occurring in tandem within catalytic cycles. wikipedia.org

Oxidative Addition (OA): A process where a metal center's oxidation state and coordination number both increase, typically by two. umb.edulibretexts.org This requires the metal to have a stable higher oxidation state available. umb.edu For silver, which is most stable as Ag(I) (a d¹⁰ configuration), oxidative addition would form Ag(III) (a d⁸ configuration). While Ag(III) complexes are known, this step is generally less favorable for silver than for metals like palladium(0) or iridium(I). wikipedia.orglibretexts.org

Reductive Elimination (RE): The reverse of oxidative addition, where two cis-oriented ligands on a metal center are eliminated to form a new bond, while the metal's oxidation state and coordination number decrease by two. libretexts.orgwikipedia.org This is a common product-forming step in many catalytic cycles, particularly in cross-coupling reactions. libretexts.org

For organosilver(I) compounds, a complete OA/RE cycle initiated by the silver complex is uncommon. More frequently, the organosilver compound acts as a transmetalation agent, delivering its organic moiety to another metal (like Pd(II)), which then undergoes reductive elimination. researchgate.net

Ligand exchange, or ligand substitution, is a reaction where one ligand in a coordination complex is replaced by another. youtube.com The dynamics of this process are critical, as the coordination environment around the silver center dictates its stability and reactivity. nih.gov Ligand exchange reactions can proceed through several mechanisms: youtube.com

Dissociative (D) Mechanism: A two-step process where the leaving group first dissociates to form a lower-coordination intermediate, which is then attacked by the entering ligand. This pathway is favored when the M-L bond is weak or when steric hindrance prevents an associative approach.

Associative (A) Mechanism: A two-step process where the entering ligand first coordinates to the metal center, forming a higher-coordination intermediate, from which the leaving group then departs. This is common for coordinatively unsaturated complexes, such as 4-coordinate square planar complexes. youtube.com

Interchange (I) Mechanism: A concerted process where the entering ligand assists in the departure of the leaving group without a distinct intermediate being formed.

For silver(I) complexes, which are often two-, three-, or four-coordinate, ligand exchange is typically facile. The specific pathway depends on factors like the steric bulk of the ligands, the nature of the solvent, and the electronic properties of the metal center. nih.govyoutube.com The ability to exchange ligands readily is essential for the role of organosilver compounds in catalysis, allowing them to coordinate to other reagents in a reaction mixture.

Mechanistic Studies of Transformations Involving the 1,3,5-Triphenylbenzene-6-ide Moiety

The 1,3,5-triphenylbenzene-6-ide ligand is a sterically demanding aryl anion. When bonded to a silver(I) center, it would be expected to behave as a nucleophilic arylating agent. Its most probable role in a chemical transformation would be as a transmetalating agent in a palladium-catalyzed cross-coupling reaction.

A hypothetical mechanistic cycle involving this reagent could be:

Transmetalation: The this compound would transfer its bulky aryl group to an activated palladium(II) complex (e.g., Ar'Pd(II)X(L)₂), forming an intermediate [Ar-Pd(II)-Ar'(L)₂] and a silver salt (AgX).

Reductive Elimination: The resulting diorganopalladium(II) complex would then undergo reductive elimination to form the coupled product (Ar-Ar') and regenerate a palladium(0) catalyst.

The synthesis of 1,3,5-triphenylbenzene (B1329565) itself can be achieved through various methods, such as the cyclotrimerization of acetophenone (B1666503), often using acid or base catalysis, which follows different mechanistic pathways unrelated to organosilver intermediates. researchgate.net The reactivity of the specific silver complex would be directed toward building even more complex structures using the triphenylbenzene core as a building block.

Kinetic Analyses and Isotopic Labeling Studies

However, kinetic studies on related processes, such as the oxysulfidation of silver nanoparticles, indicate that reactions involving silver can have complex mechanisms. For instance, at low sulfide (B99878) concentrations, the reaction of nanosilver proceeds through an oxidative dissolution/precipitation mechanism, where the biologically active Ag+ ion is an intermediate. nih.gov This suggests that the dissociation of the silver-carbon bond in this compound could be a key step in its reactions, potentially influenced by the solvent and the presence of other reagents.

To fully elucidate the reaction mechanisms of this compound, future research involving isotopic labeling would be invaluable. For example, labeling the phenyl rings with deuterium (B1214612) or the silver with a specific isotope could help track the fate of different fragments during a reaction, providing insight into bond cleavage and formation steps.

Thermal and Photochemical Stability and Degradation Pathways

The stability of organosilver compounds is a significant factor in their synthesis and application. Generally, organosilver compounds exhibit lower thermal stability compared to their organocopper counterparts. wikipedia.org

Thermal Stability

The thermal stability of arylsilver compounds can be influenced by the nature of the aryl group. For instance, phenylsilver has a decomposition temperature of 74°C. wikipedia.org The presence of bulky substituents on the aryl ring, as in mesitylsilver, can enhance thermal stability, allowing for isolation and structural characterization. rsc.org Given the bulky nature of the 1,3,5-triphenylbenzene ligand, it is plausible that this compound possesses a higher thermal stability than simpler arylsilver compounds.

Upon thermal decomposition, organosilver compounds often yield metallic silver and coupled organic products. For example, the thermal decomposition of phenylsilver would be expected to produce biphenyl (B1667301) and silver.

Photochemical Stability

Organosilver compounds are often sensitive to light. researchgate.net The photochemical decomposition of organosilver cations, such as the phenyl-disilver cation (PhAg₂⁺), has been studied in the gas phase. nih.gov Under photolysis, these species can fragment through homolysis of the carbon-silver bond, leading to the formation of new ionic products. nih.gov Specifically, the photoproducts result from fragmentation in electronic excited states, with triplet states playing a significant role. nih.gov This suggests that exposure of this compound to UV or visible light could induce cleavage of the silver-triphenylbenzene bond, leading to degradation. The π-electron-rich system of the 1,3,5-triphenylbenzene moiety itself is known to be a fluorescent platform, which could influence the photochemical behavior of the silver complex. nih.gov

The degradation pathways for this compound, both thermal and photochemical, would likely involve the breaking of the Ag-C bond as a primary step. The resulting triphenylbenzene radical or anion could then undergo further reactions, such as dimerization or reaction with the solvent.

Coordination Chemistry and Supramolecular Architectures of Silver;1,3,5 Triphenylbenzene 6 Ide

Anion Coordination Principles in Silver Complexes

The coordination chemistry of silver(I), with its d¹⁰ electronic configuration, is notably flexible, accommodating a wide array of coordination numbers and geometries, from linear and trigonal planar to tetrahedral and even higher-order structures. nih.govyoutube.com The nature of the anionic ligand is a critical determinant of the final structure. Simple inorganic anions (e.g., halides, nitrate) and complex organic anions can all coordinate to the soft Lewis acidic Ag(I) center.

The interaction between a silver(I) cation and an anion can range from weakly coordinating, where the anion primarily balances charge and influences the extended structure through non-covalent forces, to strongly coordinating, where a direct, covalent bond is formed. youtube.com Carbanions, as a class of anions, represent the latter case. They are powerful σ-donors that typically form direct, strong carbon-metal (C-M) bonds. youtube.comwikipedia.org

The specific ligand , 1,3,5-triphenylbenzene-6-ide ([C₆H₂(C₆H₅)₃]⁻), is a σ-donating aryl carbanion. The reaction of such a carbanion with a silver(I) salt would lead to the formation of a direct Ag-C σ-bond, creating a neutral organosilver compound. wikipedia.orgnih.gov The chemistry of such species is less developed than that of their organocopper counterparts, often due to their limited thermal stability. nih.gov

The structure of silver-aryl complexes can be diverse, ranging from simple monomers to complex aggregates. nih.gov A key factor influencing the final structure is the steric profile of the ligand. The 1,3,5-triphenylbenzene-6-ide anion is exceptionally bulky due to the three phenyl substituents flanking the central phenyl ring where the Ag-C bond is formed. This steric hindrance would profoundly impact the silver coordination sphere in several ways:

Low Coordination Number: The sheer size of the ligand would likely prevent multiple ligands from binding to a single silver center, favoring a low coordination number, most plausibly two. This is observed in other sterically demanding m-terphenyl (B1677559) complexes of Group 12 metals, which form quasi-linear C-M-C bonds.

Aggregation: Despite steric bulk, many organosilver compounds form oligomeric structures. For instance, mesitylsilver, which also features a bulky aryl ligand, exists as a tetramer with bridging aryl groups and two-coordinate silver centers. nih.gov It is plausible that silver;1,3,5-triphenylbenzene-6-ide could form similar dimeric or tetrameric aggregates, where the carbanion bridges two silver atoms. This bridging often involves a three-center, two-electron bond. nih.gov

The table below summarizes typical bond parameters found in related silver-aryl complexes, which can be used to predict the likely characteristics of the title compound.

| Parameter | Typical Value Range | Compound Example |

| Coordination Number of Ag(I) | 2, 3, 4 | Mesitylsilver (2), [Ag(PPh₃)₂(C₆F₅)] (3) |

| Ag-C Bond Length (Å) | 2.10 - 2.30 Å | Phenylsilver (PhAg) |

| C-Ag-C Bond Angle (°) | ~180° (for 2-coordinate) | (2,6-Mes₂C₆H₃)₂Zn (analogous system) |

Data compiled from analogous systems reported in the literature.

Self-Assembly of Silver(I) Centers with Triphenylbenzene-Derived Ligands

The 1,3,5-triphenylbenzene (B1329565) (TPB) scaffold is a well-known building block in supramolecular chemistry due to its rigid, planar C₃-symmetric structure and π-electron-rich nature. When functionalized and used as a ligand, it can direct the self-assembly of metal centers into predictable and stable architectures. In the case of the anionic TPB-ide ligand, self-assembly would be governed by a combination of strong Ag-C covalent bonds and weaker non-covalent interactions.

Argentophilic interactions are closed-shell attractions between silver(I) ions, with Ag···Ag distances typically falling below the sum of the van der Waals radii (~3.44 Å). These interactions are a defining feature of silver chemistry and are crucial in stabilizing oligomeric clusters and directing the formation of extended supramolecular networks.

Should this compound form aggregates as discussed (e.g., dimers or tetramers), argentophilic interactions would be expected to play a key role in holding the metallic core together. In a hypothetical bridged dimer, the Ag···Ag distance would likely be short, contributing significantly to the stability of the structure. These interactions are not merely structural artifacts but represent a tangible bonding contribution with energies of approximately 5–10 kcal/mol.

The crystal engineering of complexes containing the 1,3,5-triphenylbenzene-6-ide ligand would be heavily influenced by non-covalent interactions involving its numerous aromatic rings. The three peripheral phenyl groups provide extensive surfaces for intermolecular π-π stacking and C-H···π interactions. These directional forces would guide the packing of the individual organometallic molecules in the solid state, leading to the formation of well-ordered one-, two-, or three-dimensional supramolecular arrays. The interplay between these weak interactions and the stronger argentophilic forces would ultimately define the final crystal architecture.

Anion-π interactions are non-covalent forces that occur between an anion and the electron-deficient face of a π-system. While seemingly counterintuitive, they are established forces in supramolecular chemistry.

Design and Synthesis of Silver(I) Coordination Polymers and Frameworks

The synthesis of a σ-bonded aryl-silver compound like this compound would most plausibly be achieved through a salt metathesis reaction. This involves reacting a silver(I) salt with a pre-formed organometallic reagent containing the desired carbanion.

A potential synthetic route is outlined below:

Formation of the Organometallic Precursor: The 1,3,5-triphenylbenzene carbanion would first be generated by reacting 1,3,5-triphenylbenzene with a strong base or an organometallic reagent. Common methods include reaction with an organolithium reagent (like n-butyllithium) to form the lithium aryl, or reaction with magnesium to form the Grignard reagent.

C₂₄H₁₈ + n-BuLi → Li[C₂₄H₁₇] + BuH

Reaction with a Silver Salt: The resulting lithium or Grignard reagent would then be reacted with a silver(I) salt, typically silver(I) chloride (AgCl) or silver(I) nitrate (B79036) (AgNO₃), in an appropriate solvent like THF or diethyl ether at low temperatures to mitigate decomposition.

Li[C₂₄H₁₇] + AgCl → Ag[C₂₄H₁₇] + LiCl

The design of extended coordination polymers using this ligand would be challenging due to its steric bulk and monodentate nature. However, frameworks could potentially be constructed by introducing secondary, bridging ligands into the reaction, which could coordinate to the silver center and link the bulky primary complexes together into a stable, porous network. The choice of solvent and counter-anions would be critical in directing the assembly towards either discrete oligomers or extended frameworks.

Luminescent Properties of Silver Coordination Polymers

Scientific investigation into the specific chemical compound "this compound" does not appear in the available scientific literature. The name suggests a compound where a silver ion is coordinated to an anionic form of 1,3,5-triphenylbenzene, specifically a deprotonated phenyl ring, to form a "triphenylbenzene-ide" ligand. However, searches for this compound and its potential chemical formula have not yielded specific results regarding its synthesis, structure, or photophysical characteristics.

While there is no direct information on "this compound," the broader field of silver(I) coordination polymers is rich with examples of luminescent materials. The luminescent properties of these polymers are highly dependent on the nature of the organic ligands and the resulting supramolecular architecture. The emission in these compounds often originates from ligand-centered (LC) π–π* transitions, intraligand charge transfer (ILCT), or metal-to-ligand charge transfer (MLCT) states. The silver(I) ion, with its d¹⁰ electronic configuration, can influence the ligand's electronic structure and promote luminescence through various mechanisms, including heavy-atom effects that facilitate spin-orbit coupling.

For context, studies on related systems involving silver coordination polymers with aromatic ligands demonstrate a wide range of luminescent behaviors. For instance, silver(I) coordination polymers built with functionalized benzene (B151609) derivatives or other aromatic systems often exhibit fluorescence or phosphorescence. The emission color and intensity can be tuned by modifying the ligand structure, which in turn affects the packing of the molecules in the solid state and the nature of intermolecular interactions such as π–π stacking.

In the absence of specific data for "this compound," a hypothetical discussion of its potential luminescent properties can be extrapolated from general principles. The 1,3,5-triphenylbenzene core is known to be a fluorescent platform. Coordination to a silver(I) center could potentially lead to a variety of outcomes:

Quenching of Luminescence: The silver ion could quench the intrinsic fluorescence of the triphenylbenzene ligand.

Enhancement of Luminescence: The rigidification of the ligand upon coordination could reduce non-radiative decay pathways and enhance emission intensity.

New Emission Bands: The formation of metal-perturbed states or exciplexes could result in new, red-shifted emission bands not present in the free ligand.

The supramolecular architecture would play a crucial role. The arrangement of the "this compound" units could lead to Ag···Ag interactions or π–π stacking between the phenyl rings, both of which are known to significantly influence the photophysical properties of silver(I) coordination polymers.

It is important to reiterate that the above points are based on established principles in the field of luminescent coordination polymers and not on experimental data for the specific compound . Detailed research, including synthesis, single-crystal X-ray diffraction, and photophysical measurements, would be required to determine the actual luminescent properties of "this compound."

Data Tables

As no experimental data for "this compound" has been found, a data table of its luminescent properties cannot be generated. For illustrative purposes, a template for such a table is provided below, which could be populated if and when research on this compound becomes available.

Table 1: Hypothetical Luminescent Properties of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Excitation Wavelength (λex) | - | Solid-state, Room Temp. |

| Emission Wavelength (λem) | - | Solid-state, Room Temp. |

| Quantum Yield (Φ) | - | Solid-state, Room Temp. |

| Luminescence Lifetime (τ) | - | Solid-state, Room Temp. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.